molecular formula C11H12ClN3O B2922419 1-{1-[(3-chlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol CAS No. 1517994-33-0

1-{1-[(3-chlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol

Cat. No. B2922419
CAS RN: 1517994-33-0
M. Wt: 237.69
InChI Key: VKWRTWDWTSBOIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of triazole, which is a class of heterocyclic compounds. Triazoles are known for their diverse biological activities and are present in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .


Chemical Reactions Analysis

Triazoles are known to undergo a variety of chemical reactions, including N-alkylation and N-acylation. They can also act as ligands in coordination chemistry .

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis and crystal structure of bis(3-chlorophenyl)-[5-methyl-1-(4-methylphenyl)-1,2,3-triazol-4-yl]-methanol showcases the molecular conformation and packing stabilized by intermolecular interactions, providing insights into the compound's structural integrity (Dong & Huo, 2009). This work underscores the importance of precise synthesis techniques and the role of X-ray diffraction in determining the molecular structure of such compounds. The preparation and structural characterization of related triazolyl compounds highlight the methods for achieving desired molecular structures through condensation, chlorination, and esterification reactions, further confirmed through diffractions of IR, 1H NMR, and X-ray (Shuang-hu, 2014).

Corrosion Inhibition

The mechanism and inhibiting efficiency of triazole derivatives for corrosion inhibition on mild steel in acidic media have been studied, revealing that these compounds offer significant protection, showcasing the potential industrial applications of such molecules in protecting metals against corrosion (Lagrenée et al., 2002).

Biological Implications

Studies on the synthesis and bioactivity of triazole derivatives indicate stronger fungicidal activity and some plant growth regulating activity, pointing towards agricultural applications (Jian, 2003). This demonstrates the potential of such compounds in enhancing plant resistance to fungi and possibly influencing growth patterns. Moreover, the synthesis and antifungal activity of novel triazole derivatives, which show inhibition against the growth of various fungal species, further confirm the biological relevance of these compounds (Ruan et al., 2011).

Catalytic and Chemical Interactions

The catalytic oxidation and transfer hydrogenation aspects of half-sandwich Ruthenium(II) complexes with triazole-based ligands illustrate the utility of these compounds in facilitating chemical transformations, offering insights into their use in synthetic chemistry and industrial processes (Saleem et al., 2013).

Mechanism of Action

Target of Action

Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , which could suggest a broad spectrum of potential targets for this compound.

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific research on this compound. It’s worth noting that similar compounds have shown various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a complex interaction with its targets leading to a wide range of changes in cellular functions.

Biochemical Pathways

Related compounds have been shown to modulate oxidative stress and inflammatory pathways . For instance, the selenium-containing compound 3-[(4-chlorophenyl)selanyl]-1-methyl-1H-indole has been reported to lower reactive oxygen species (ROS) levels and boost the glutathione system .

Pharmacokinetics

In silico pharmacokinetics analysis of a similar compound, 3-[(4-chlorophenyl)selanyl]-1-methyl-1h-indole, predicted that it might be well absorbed, metabolized, and excreted, and able to cross the blood–brain barrier . These properties suggest a good bioavailability and potential for central nervous system effects.

Result of Action

Related compounds have been reported to have antioxidant and immunomodulatory effects, improving depression-like behavior and cognitive impairment in mice .

properties

IUPAC Name

1-[1-[(3-chlorophenyl)methyl]triazol-4-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3O/c1-8(16)11-7-15(14-13-11)6-9-3-2-4-10(12)5-9/h2-5,7-8,16H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKWRTWDWTSBOIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN(N=N1)CC2=CC(=CC=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{1-[(3-chlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.